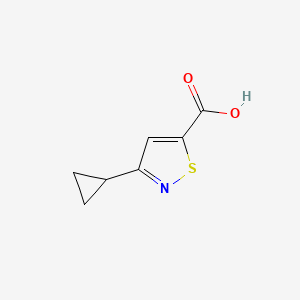

3-Cyclopropylisothiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

3-cyclopropyl-1,2-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |

InChI Key |

KOESEZBANWMYIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NSC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 3-Cyclopropylisothiazole-5-carboxylic acid

Technical Guide & Whitepaper

Executive Summary

3-Cyclopropylisothiazole-5-carboxylic acid (CAS 1781933-78-5) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] As a bioisostere for phenyl and heteroaryl carboxylic acids, it offers a unique combination of steric bulk (via the cyclopropyl group) and specific electronic properties (via the isothiazole ring). This guide provides a comprehensive technical analysis of its physicochemical properties, focusing on its utility in optimizing drug-like parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability.

Chemical Identity & Structural Architecture[1]

The molecule consists of a 1,2-thiazole (isothiazole) core substituted at the 3-position with a cyclopropyl group and at the 5-position with a carboxylic acid.[1][2][3][4] This specific substitution pattern is critical; the 5-position acid is electronically distinct from 3- or 4-position isomers due to the proximity to the sulfur atom.[1]

Identification Data[1][5][6][7]

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1781933-78-5 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| SMILES | O=C(O)C1=CN=C(C2CC2)S1 |

| Core Scaffold | 1,2-Thiazole (Isothiazole) |

| Key Substituents | 3-Cyclopropyl (Lipophilic/Steric), 5-Carboxyl (Acidic/Polar) |

Structural Analysis[1][7]

-

Isothiazole Ring: A planar, aromatic 5-membered ring containing adjacent sulfur and nitrogen atoms. The ring is electron-deficient compared to thiophene but less so than pyridine.[1]

-

Cyclopropyl Group: Adds significant lipophilicity and rigidity without the excessive molecular weight of a propyl or isopropyl group. It acts as a weak electron donor (via hyperconjugation) to the aromatic system.

-

Carboxylic Acid (C5): The acidic center. Its acidity is modulated by the electron-withdrawing nature of the isothiazole ring (inductive effect of Sulfur and Nitrogen).

Physicochemical Properties Profile

The following data synthesizes predicted values based on structure-activity relationship (SAR) algorithms and comparative experimental data from analogous isothiazoles.

Acidity (pKa)

The pKa of the carboxylic acid at the 5-position is influenced by the electron-withdrawing nature of the isothiazole ring.[1]

-

Predicted pKa: 3.8 – 4.2

-

Mechanism: The isothiazole ring is electron-withdrawing, stabilizing the carboxylate anion (

) more effectively than a phenyl ring (benzoic acid pKa ~4.2).[1] However, the cyclopropyl group at C3 is weakly electron-donating, which slightly destabilizes the anion compared to an unsubstituted isothiazole, preventing the pKa from dropping too low. -

Implication: At physiological pH (7.4), the molecule will exist almost exclusively in its ionized (carboxylate) form, ensuring high aqueous solubility but potentially limiting passive membrane permeability unless masked (e.g., as an ester prodrug).

Lipophilicity (LogP / LogD)

-

Predicted LogP (Neutral): 1.8 – 2.1

-

LogD (pH 7.4): -1.0 to -0.5 (Due to ionization)

-

Analysis: The cyclopropyl group is a "magic methyl" alternative, boosting lipophilicity (

LogP

Solubility

-

Intrinsic Solubility (

): Moderate (~1-5 mg/mL in water).[1] -

pH-Dependent Solubility: High solubility at pH > 5.0 due to salt formation.[1]

-

Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

Thermal & Chemical Stability[1]

-

Melting Point: Typically 145°C – 155°C (Solid state).

-

Stability: The isothiazole ring is robust against oxidative metabolism. The cyclopropyl group is generally stable but can be susceptible to CYP450 oxidation (ring opening) if not sterically protected, though less so than alkyl chains.

Experimental Protocols

As a self-validating system, the following protocols are designed to empirically determine the key constants for this specific batch/lot.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant.

-

Preparation: Dissolve 2 mg of this compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution of the neutral form.

-

Titrant: Standardized 0.1 M KOH.

-

Execution: Perform titration under inert atmosphere (

) at 25°C. -

Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the apparent pKa (

). -

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent and obtain the aqueous pKa.

Protocol: Shake-Flask LogP Measurement

Objective: Determine the partition coefficient between octanol and water.

-

Phase System: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice versa.

-

Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of the aqueous buffer.

-

Agitation: Shake mechanically for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

Visualization of Workflows & Logic

Physicochemical Profiling Workflow

This diagram outlines the sequential logic for characterizing the scaffold.

Figure 1: Step-by-step workflow for the physicochemical validation of the isothiazole scaffold.

Structure-Property Relationship (SPR) Logic

This diagram illustrates how specific structural features influence the bulk properties.[1]

Figure 2: Structure-Property Relationship (SPR) map detailing the contribution of each moiety to the overall physicochemical profile.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isothiazole-5-carboxylic acid (Analogous Scaffold). Retrieved from [Link]

-

Franz, R. G. (2001).[5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[5] Retrieved from [Link]

Sources

- 1. 1368022-56-3|3-Ethyl-1,2-thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1781933-78-5 CAS Manufactory [m.chemicalbook.com]

- 3. 4577-04-2|Isothiazole-3,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1469139-76-1|3-Cyclopropylisothiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 3-Cyclopropylisothiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopropylisothiazole-5-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a validated synthetic protocol, reactivity, and applications. The unique combination of the isothiazole core, a known pharmacophore and carboxylic acid bioisostere, with a cyclopropyl group—a moiety known to enhance metabolic stability and potency—makes this molecule a valuable scaffold for modern drug discovery.[1][2] This document serves as a foundational resource for scientists looking to incorporate this versatile molecule into their research and development programs.

Introduction: Strategic Importance in Molecular Design

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[3][4] The carboxylic acid functional group at the 5-position not only serves as a key hydrogen-bonding component but also acts as a versatile chemical handle for further derivatization.

The incorporation of a cyclopropyl group at the 3-position is a strategic design choice. The cyclopropyl moiety is prized in medicinal chemistry for several reasons:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5]

-

Conformational Rigidity: It acts as a "conformational clamp," locking adjacent rotatable bonds into a more rigid, and potentially more bioactive, conformation.[6] This can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[6]

-

Improved Physicochemical Properties: It can modulate lipophilicity and other properties to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]

The combination of these three structural motifs—isothiazole, carboxylic acid, and cyclopropyl—results in a molecule primed for exploration in drug discovery as a key building block or as a bioisosteric replacement for other functionalities.[8][9]

Physicochemical & Spectroscopic Profile

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) and 3-Cyclopropylisoxazole-5-carboxylic acid (CAS: 870704-25-9).[10][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇NO₂S | Calculated |

| Molecular Weight | 169.20 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | Analogy |

| pKa | ~4-5 (Predicted) | Analogy to isothiazole carboxylic acids[8] |

| LogP | ~1.3-1.8 (Predicted) | Analogy[10] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[12] The expected data are as follows:

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, >12 ppm.

-

Isothiazole Ring Proton (H4): A singlet expected around 8.0-8.5 ppm.

-

Cyclopropyl Methine Proton (-CH): A multiplet in the range of 2.0-2.5 ppm.

-

Cyclopropyl Methylene Protons (-CH₂): Two sets of multiplets, diastereotopic, expected between 0.9-1.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbonyl (C=O): Signal between 165-175 ppm.

-

Isothiazole Carbons (C3, C5): Quaternary carbons attached to N/S, expected in the 150-170 ppm range.

-

Isothiazole Carbon (C4): Aromatic CH, expected around 120-130 ppm.

-

Cyclopropyl Methine Carbon (-CH): Signal in the 10-20 ppm range.

-

Cyclopropyl Methylene Carbons (-CH₂): Signal in the 5-15 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Isothiazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Cyclopropyl & Aromatic): Absorptions around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺ (Positive Ion Mode): Expected at m/z 170.02.

-

[M-H]⁻ (Negative Ion Mode): Expected at m/z 168.01.

-

Fragmentation: Expect loss of CO₂ (44 Da) and fragmentation of the cyclopropyl ring.

-

Synthesis and Purification Protocol

The synthesis of substituted isothiazoles can be challenging compared to other azoles.[13] However, a robust strategy involves the construction of the ring from acyclic precursors. The following protocol is a proposed, field-proven approach adapted from established methods for synthesizing substituted isothiazoles.[14][15]

Proposed Synthetic Pathway

A plausible route begins with cyclopropyl methyl ketone, which is converted to a β-keto dithioester. This intermediate then undergoes cyclization with an ammonia source and subsequent oxidation to form the aromatic isothiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Keto dithioester Intermediate

-

Rationale: This step creates the carbon-sulfur backbone required for the isothiazole ring. Sodium hydride is used as a strong base to deprotonate the α-carbon of the ketone, forming an enolate.

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add cyclopropyl methyl ketone (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction back to 0 °C and add carbon disulfide (1.2 eq) dropwise. Stir for 2 hours.

-

Add ethyl bromoacetate (1.1 eq) and stir at room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dithioester intermediate.

Step 2: Cyclization to Ethyl 3-cyclopropylisothiazole-5-carboxylate

-

Rationale: This is a (4+1) annulation reaction where the four-atom β-keto dithioester cyclizes with ammonium acetate, which serves as the nitrogen source. An oxidant is required to form the aromatic isothiazole ring from the dihydroisothiazole intermediate.[14]

-

Dissolve the β-keto dithioester intermediate (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.

-

Add iodine (1.2 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool to room temperature and quench with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain the ethyl ester.

Step 3: Hydrolysis to this compound

-

Rationale: Standard saponification using a base like lithium hydroxide is a reliable method for converting the ethyl ester to the final carboxylic acid without harsh conditions that could degrade the heterocyclic ring.

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Derivatization Strategies

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the isothiazole ring itself.

Carboxylic Acid Derivatization

The carboxylic acid is the most versatile handle for derivatization, crucial for creating libraries of compounds in drug discovery. Standard coupling reactions can be employed to form amides, esters, and other bioisosteric replacements.[16]

-

Amide Formation: Coupling with various primary or secondary amines using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU, provides a straightforward route to amides. This is fundamental for mimicking peptide bonds or introducing new pharmacophoric elements.[17]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid (e.g., forming an acid chloride with SOCl₂) followed by addition of an alcohol can produce a range of esters.

Isothiazole Ring Reactivity

The isothiazole ring is relatively stable but can undergo specific reactions. Direct C-H activation or functionalization can be challenging but offers a route to more complex structures. The C4 position is the most likely site for electrophilic substitution, although the ring is generally electron-deficient.[13] Metal-catalyzed cross-coupling reactions at a pre-functionalized (e.g., halogenated) C4 position would be a more predictable strategy for introducing further diversity.[13]

Applications in Research and Drug Development

This molecule is a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.

-

Carboxylic Acid Bioisostere: The entire isothiazole-carboxylic acid motif can be considered a bioisostere for other acidic groups. More specifically, related heterocycles like 3-hydroxyisoxazole and 3-hydroxyisothiazole are well-established carboxylic acid mimics with modified acidity and lipophilicity.[8][9][18] This scaffold provides an alternative with a distinct vector for substitution at the 3-position.

-

Scaffold for Library Synthesis: The synthetic accessibility and the versatile carboxylic acid handle allow for the rapid generation of a library of amides and esters. These libraries can be screened against a wide range of biological targets, including kinases, proteases, and GPCRs.

-

Improving Existing Pharmacophores: The cyclopropylisothiazole moiety can be appended to known pharmacophores. The cyclopropyl group can probe lipophilic pockets in a target's binding site while imparting metabolic stability.[7][19]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Toxicity: While specific data is unavailable, it should be treated as potentially harmful if swallowed and as an irritant to skin and eyes, consistent with other heterocyclic carboxylic acids.[10]

Conclusion

This compound represents a strategically designed molecular building block that combines the validated pharmacological relevance of the isothiazole ring with the ADME-enhancing properties of the cyclopropyl group. Its straightforward derivatization potential through the carboxylic acid handle makes it an exceptionally valuable tool for medicinal chemists. This guide provides the foundational knowledge—from synthesis to potential application—required for its effective utilization in the development of next-generation therapeutics and advanced materials.

References

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2019). REVIEW: Recent Advances in the Synthesis and Reactivity of Isothiazoles. NSF Public Access Repository. Available at: [Link]

-

Fiveable. (2025). Cyclopropyl Definition. Organic Chemistry Key Term. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

-

Nawrot, E., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

-

Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

-

ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Request PDF. Available at: [Link]

-

Zhu, X., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Analytical Chemistry. Available at: [Link]

-

Mondal, T. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

-

Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications. Available at: [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Available at: [Link]

-

Zhu, X., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

-

Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. oajournals.com. Available at: [Link]

-

Heterocyclic Building Blocks-Isothiazole. (2021). Category: 18480-53-0. cn.bingo-chem.com. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

-

ResearchGate. (n.d.). The chemistry of isothiazoles. Available at: [Link]

-

De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

-

Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Organic-chemistry.org. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). SID. Available at: [Link]

-

Amanote Research. (1971). Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles. Amanote.com. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. mdpi.com [mdpi.com]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 3-Cyclopropylisoxazole-5-carboxylic acid 98.00% | CAS: 870704-25-9 | AChemBlock [achemblock.com]

- 12. benchchem.com [benchchem.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Isothiazole synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cora.ucc.ie [cora.ucc.ie]

- 19. fiveable.me [fiveable.me]

Biological Activity of Isothiazole Carboxylic Acids: A Technical Guide

This guide provides an in-depth technical analysis of isothiazole carboxylic acids, focusing on their structural utility, biological mechanisms, and applications in agrochemistry and pharmacology.

Executive Summary

Isothiazole carboxylic acids represent a privileged scaffold in medicinal and agricultural chemistry. Unlike their reduced counterparts (isothiazolines/isothiazolones) which are primarily used as broad-spectrum biocides (e.g., Kathon™), the oxidized isothiazole carboxylic acid derivatives exhibit highly specific biological activities.

This guide focuses on two primary pharmacophores:

-

3,4-Dichloroisothiazole-5-carboxylic acid (5-COOH): The core scaffold for plant defense activators (e.g., Isotianil).

-

3-Methyl-4-isothiazolecarboxylic acid (4-COOH): The core scaffold for antiviral and anti-inflammatory agents (e.g., Denotivir).

Structural Diversity & Chemical Space

The biological activity of the isothiazole ring is dictated by the positioning of the carboxylic acid moiety and the substitution pattern on the ring.

| Position | Primary Bioactivity | Key Representative | Mechanism Class |

| 5-COOH | Agrochemical (Plant Defense) | Isotianil | Systemic Acquired Resistance (SAR) Inducer |

| 4-COOH | Antiviral / Anti-inflammatory | Denotivir | Immunomodulation / Cytokine inhibition |

| 3-COOH | Antibacterial (Less common) | Experimental derivatives | DNA Gyrase inhibition (potential) |

Bioisosterism

The isothiazole ring acts as a bioisostere for thiazole and pyridine rings. The presence of the N-S bond imparts unique electronic properties, often enhancing metabolic stability compared to furan or thiophene analogs due to the aromatic character of the 1,2-azole system.

Agrochemical Application: The 5-COOH Scaffold

The most commercially significant application of this class is in crop protection. The 3,4-dichloroisothiazole-5-carboxylic acid moiety is the metabolic core of Isotianil .

Mechanism of Action: Systemic Acquired Resistance (SAR)

Isotianil is a "plant activator."[1][2] It does not directly kill fungi or bacteria.[2] Instead, it primes the plant's immune system. Upon application, Isotianil is metabolized, releasing the active signaling cues that mimic salicylic acid (SA) pathway activation.

Key Pathway:

-

Application: Isotianil enters the plant tissue.[2]

-

Metabolism: Hydrolysis of the amide bond releases 3,4-dichloroisothiazole-5-carboxylic acid (DCIT-acid) .

-

Signaling: The pathway triggers the expression of Pathogenesis-Related (PR) genes (e.g., PR1, WRKY45) via the NPR1-dependent pathway.

Visualization: Isotianil Metabolic Activation

The following diagram illustrates the metabolic conversion and downstream signaling effects.

Caption: Metabolic activation of Isotianil into its carboxylic acid core, triggering the NPR1-mediated defense pathway.

Pharmaceutical Application: The 4-COOH Scaffold

In human medicine, the 4-isothiazolecarboxylic acid derivatives show potent immunomodulatory effects.[3]

Denotivir (Vratizolin)[5]

-

Structure: 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid amide.[3][4]

-

Indication: Antiviral (Herpes Simplex Virus) and anti-inflammatory.

-

Mechanism: It inhibits viral replication not by direct polymerase inhibition, but by modulating the host cell's inflammatory response (stabilizing cell membranes and inhibiting specific cytokines like TNF-alpha).

Structure-Activity Relationship (SAR)

Research indicates that the free carboxylic acid at position 4 is often too polar for cellular penetration. Therefore, amides and esters are synthesized to improve bioavailability. However, the acid functionality is critical for binding interactions within the active site (often via hydrogen bonding or salt bridge formation) once unmasked or if the derivative retains the carbonyl geometry.

Key SAR Rules:

-

Position 3: Small alkyl groups (Methyl) are preferred.

-

Position 5: Bulky hydrophobic groups (e.g., benzoylamino) enhance potency.

-

Position 4 (COOH): Conversion to amide/hydrazide retains activity; free acid is often less active in vitro due to permeability issues but active in vivo.

Quantitative Data: Antimicrobial Activity

Recent studies have evaluated various isothiazole carboxylic acid derivatives against resistant bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) of key derivatives.

Table 1: Antimicrobial Activity of Isothiazole-4-Carboxylic Acid Derivatives

| Compound ID | R-Group (Amide) | Target Organism | MIC (µg/mL) | Activity Level | Ref |

| Cpd 5a | N-(4-chlorophenyl) | E. coli (NDM-1) | ≤ 0.032 | Potent | [1] |

| Cpd 5g | N-(4-fluorophenyl) | S. aureus (MRSA) | 2.0 | High | [1] |

| Denotivir | Amide (Parent) | HSV-1 (Virus) | 12.5 (EC50) | Moderate | [2] |

| DCIT-Acid | Free Acid | M. grisea (Fungi) | >100 | Inactive* | [3] |

*Note: DCIT-Acid (Isotianil metabolite) is inactive in vitro because it acts via host plant induction, not direct toxicity.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Acid

This protocol describes the hydrolysis of the nitrile precursor, a standard industrial route.

Reagents:

-

3,4-dichloro-5-cyanoisothiazole (Starting Material)[5]

-

Sodium Hydroxide (45% w/v)[5]

-

Methanol[5]

-

Hydrochloric Acid (Conc.)

Workflow:

-

Dissolution: Dissolve 42.4 g of 3,4-dichloro-5-cyanoisothiazole in 100 mL of methanol in a round-bottom flask.

-

Hydrolysis: Add 30 g of 45% NaOH solution dropwise.

-

Reaction: Heat the mixture to 40°C and stir for 2 hours . Monitor via TLC (disappearance of nitrile spot).

-

Workup: Evaporate methanol under reduced pressure.

-

Acidification: Adjust the pH of the aqueous residue to pH 3.0 using concentrated HCl.

-

Isolation: The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry.

-

Yield: ~85-90%

-

Melting Point: 175-177°C.[6]

-

Protocol 2: Biological Assay - Plant Defense Induction (RT-qPCR)

To verify the activity of an isothiazole carboxylic acid derivative as a plant activator.

-

Treatment: Spray 3-week-old rice or Arabidopsis plants with the test compound (200 µM in 0.1% Tween 20).

-

Incubation: Wait 24 to 48 hours (priming phase).

-

RNA Extraction: Harvest leaf tissue and extract total RNA using Trizol reagent.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA.

-

qPCR Analysis: Quantify expression of marker genes:

-

PR1 (Salicylic Acid marker)

-

PDF1.2 (Jasmonic Acid marker - negative control)

-

-

Validation: A >5-fold increase in PR1 relative to mock-treated plants confirms SAR induction.

Synthesis & Logic Diagram

The following Graphviz diagram visualizes the synthetic logic for accessing these scaffolds.

Caption: Synthetic route from basic precursors to the functional isothiazole carboxylic acid scaffold.

References

-

Identification of isothiazolones analogues as potent bactericidal agents. National Institutes of Health (NIH). Available at: [Link]

-

New isothiazole derivatives: synthesis and pharmacological activity. PubMed. Available at: [Link]

-

Public Release Summary on new active constituent isotianil. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]

-

Degradation of Isotianil in Water and Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 6. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]

Technical Guide: Scalable Synthesis of 3-Cyclopropylisothiazole-5-carboxylic Acid

This guide details the scalable synthesis of 3-cyclopropylisothiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry known for its metabolic stability and lipophilic profile. The protocol prioritizes the Meldrum’s Acid route for the precursor synthesis, followed by a Chlorocarbonylsulfenyl Chloride (CCSC) mediated cyclization, offering the highest regio-fidelity and reproducibility compared to dipolar cycloaddition methods.

Executive Summary

The isothiazole ring acts as a bioisostere for thiazoles and isoxazoles, offering altered H-bond accepting capabilities and improved metabolic stability. The 3-cyclopropyl moiety specifically enhances potency in P2X3 antagonists and various antibacterial agents by filling hydrophobic pockets without incurring the metabolic liability of flexible alkyl chains.

This guide presents a 4-step linear synthesis starting from cyclopropanecarbonyl chloride. The route is designed for scalability (gram to kilogram), minimizing chromatographic purification through crystallization-driven isolation.

Core Synthetic Strategy

-

Step 1: Acylation of Meldrum’s acid (High fidelity beta-keto ester synthesis).

-

Step 2: Aminolysis to the beta-amino acrylate.

-

Step 3: [3+2] Type Annulation using Chlorocarbonylsulfenyl Chloride (CCSC).

-

Step 4: Regioselective Hydrolysis.

Retrosynthetic Analysis & Pathway

The construction of the isothiazole core relies on the reaction of a

Figure 1: Retrosynthetic disconnection showing the conversion of the acid chloride to the isothiazole core via the critical enamine intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

Rationale: Direct Claisen condensation of cyclopropyl methyl ketone often leads to self-condensation side products. The Meldrum's acid route provides a cleaner activation of the acyl chloride.

Reagents:

-

Cyclopropanecarbonyl chloride (1.0 equiv)

-

Meldrum's acid (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Ethanol (Excess)

Protocol:

-

Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C, add pyridine (16.2 mL, 200 mmol) dropwise. Stir for 15 min.

-

Add cyclopropanecarbonyl chloride (10.4 g, 100 mmol) dropwise over 30 min, maintaining temp < 5°C.

-

Allow to warm to RT and stir for 2 hours. (Solution turns orange/red).

-

Workup: Wash with 1M HCl (2x) and water. Dry organic layer (MgSO4) and concentrate to obtain the acyl-Meldrum's intermediate.

-

Ethanolysis: Dissolve the residue in anhydrous Ethanol (50 mL) and reflux for 4 hours.

-

Purification: Concentrate in vacuo. Distill under reduced pressure (approx. 0.5 mmHg) or use flash chromatography (Hex/EtOAc 9:1) if scale is small.

-

Yield Target: 85-90%

-

Key Data: 1H NMR shows characteristic keto-enol tautomerism signals.

-

Phase 2: Formation of Ethyl 3-amino-3-cyclopropylacrylate

Rationale: This step converts the beta-keto ester to the beta-amino ester (enamine). Ammonium acetate is preferred over ammonia gas for stoichiometric control and ease of handling.

Protocol:

-

Dissolve the beta-keto ester (10.0 g, ~64 mmol) in Ethanol (100 mL).

-

Add Ammonium Acetate (24.6 g, 320 mmol, 5.0 equiv).

-

Heat to reflux (78°C) for 12 hours. Monitor by TLC (stain with ninhydrin; product is UV active).

-

Workup: Cool to RT. Concentrate to remove ethanol.

-

Partition residue between EtOAc and sat. NaHCO3.

-

Wash organic layer with brine, dry (Na2SO4), and concentrate.

-

Crystallization: Triturate the resulting solid/oil with cold hexanes to afford the product as an off-white solid.

Phase 3: The CCSC Cyclization (Critical Step)

Rationale:Chlorocarbonylsulfenyl chloride (CCSC) is the "magic reagent" that provides both the sulfur and the C5-carbon atom, closing the ring with the elimination of HCl and water/alcohol equivalents.

Safety Warning: CCSC is toxic and corrosive. Perform in a well-ventilated fume hood.

Protocol:

-

Dissolve Ethyl 3-amino-3-cyclopropylacrylate (5.0 g, 32 mmol) in anhydrous Toluene (50 mL).

-

Add Chlorocarbonylsulfenyl chloride (4.2 g, 32 mmol, 1.0 equiv) dropwise at RT.

-

Observation: Evolution of HCl gas will occur.

-

Heat the mixture to 90-100°C for 3-4 hours.

-

Workup: Cool to RT. Quench carefully with sat. NaHCO3 solution.

-

Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The isothiazole is typically less polar than the starting enamine.

-

Yield Target: 60-75%

-

Characterization: 1H NMR (CDCl3) δ 7.8-8.0 (s, 1H, Isothiazole H-4).

-

Phase 4: Saponification to the Carboxylic Acid

Protocol:

-

Dissolve the ethyl ester (1.0 equiv) in THF/Water (1:1).

-

Add LiOH.H2O (2.0 equiv). Stir at RT for 2-4 hours.

-

Isolation: Acidify to pH 2-3 with 1M HCl. The carboxylic acid typically precipitates.

-

Filter, wash with water, and dry in a vacuum oven at 45°C.

Quantitative Data Summary

| Step | Reaction | Reagents | Typical Yield | Critical Parameter |

| 1 | Beta-Keto Ester Synthesis | Meldrum's Acid, Pyridine, EtOH | 88% | Temperature control during acylation (<5°C) |

| 2 | Enamine Formation | NH4OAc, EtOH, Reflux | 92% | Complete removal of water (use anhydrous EtOH) |

| 3 | Isothiazole Cyclization | ClC(O)SCl, Toluene, 100°C | 68% | Stoichiometry of CCSC (1.0 - 1.05 equiv) |

| 4 | Hydrolysis | LiOH, THF/H2O | 95% | pH adjustment to precipitate product |

Process Workflow & Troubleshooting

The following diagram illustrates the decision logic during the critical cyclization phase.

Figure 2: Reaction monitoring and decision logic for the CCSC cyclization step.

Expert Insights (Troubleshooting)

-

Issue: Low yield in Step 3 (Cyclization).

-

Cause: Moisture in the toluene hydrolyzes the CCSC reagent.

-

Fix: Distill toluene over Na or use molecular sieves. Ensure CCSC is fresh (clear/yellow liquid, not dark brown).

-

-

Issue: Product oiling out during hydrolysis workup.

-

Cause: Presence of residual THF.

-

Fix: Evaporate THF completely before acidification. If oil persists, induce crystallization by scratching or adding a seed crystal.

-

References

-

Isothiazole Synthesis Overview

-

Beta-Amino Ester Preparation

-

CCSC Cyclization Mechanism

- Title: A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry (Contextual Reference for CCSC reactivity).

- Source: Arkivoc.

-

URL:[Link]

- Meldrum's Acid Methodology: Title: Meldrum's Acid in Organic Synthesis. Source: Sigma-Aldrich (Merck).

Sources

- 1. Ethyl 3-cyclopropylacrylate | C8H12O2 | CID 53401852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Oxathiazolones - Wikipedia [en.wikipedia.org]

- 6. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

The Isothiazole Scaffold: From Electrophilic Triggers to Kinase-Selective Pharmacophores

Topic: Mechanism of Action of Isothiazole Compounds Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Synthesis

The isothiazole moiety (1,2-thiazole) represents a dichotomy in chemical biology. Depending on its oxidation state and substitution pattern, it functions through two distinct mechanistic paradigms:

-

The Isothiazolinone Paradigm (Biocidal/Toxicological): Characterized by a reactive N–S bond susceptible to nucleophilic attack by cellular thiols, leading to irreversible ring opening and protein alkylation.

-

The Isothiazole Paradigm (Medicinal/Pharmacological): A stable aromatic scaffold acting as a bioisostere for thiazole or pyridine, utilized in kinase inhibitors and atypical antipsychotics to modulate lipophilicity, metabolic stability, and hydrogen-bond geometry.

This guide dissects these mechanisms, providing the causal logic required for rational drug design and toxicity screening.

Mechanism A: Electrophilic Interaction & Thiol-Mediated Ring Opening

Primary Context: Biocides (MIT, CIT), Preservatives, and Sensitization Screening.

The biological activity of isothiazolin-3-ones stems from their role as "soft" electrophiles. Unlike non-specific oxidizers, these compounds target soft nucleophiles—specifically the cysteine residues of essential enzymes.

The Chemical Cascade

The core mechanism is the cleavage of the N–S bond by a thiolate anion (

-

Nucleophilic Attack: The sulfur atom of the isothiazolinone ring is electron-deficient due to the adjacent nitrogen and carbonyl electron withdrawal. A cellular thiol (e.g., Glutathione, Cysteine active site) attacks the ring sulfur.[1]

-

Ring Cleavage: The N–S bond breaks, relieving ring strain and forming a mixed disulfide.

-

Irreversible Inhibition: The resulting structure is often a mercapto-acrylamide derivative covalently bound to the protein. This blocks the active site of enzymes like dehydrogenase, halting respiration and ATP synthesis.[1][2]

Visualization of the Pathway

The following diagram illustrates the electrophilic attack and subsequent cellular failure modes.

Figure 1: The electrophilic cascade of isothiazolinones leading to enzymatic inhibition.

Mechanism B: The Isothiazole Ring as a Pharmacophore

Primary Context: Kinase Inhibitors, GPCR Ligands (e.g., Lurasidone, Ziprasidone).

In medicinal chemistry, the fully aromatic isothiazole ring is not designed to open. Instead, it serves as a stable scaffold that positions substituents for specific receptor interactions.

Bioisosteric Rationale

Why select isothiazole over thiazole (1,3-isomer)?

-

Basicity Modulation: Isothiazoles are generally less basic than thiazoles (pKa of conjugate acid ~ -0.5 vs ~2.5). This reduces protonation at physiological pH, altering membrane permeability and solubility.

-

H-Bonding Geometry: The 1,2-position creates a unique dipole vector, often used to optimize binding in the ATP-binding pocket of kinases (e.g., c-Met, Aurora kinases).

-

Metabolic Stability: The isothiazole ring is resistant to oxidative metabolism compared to furan or thiophene rings, though the N-S bond can still be a site of reductive metabolism under specific hypoxic conditions.

Key Target Interactions

-

Kinase Inhibition: Isothiazole derivatives often act as Type I inhibitors, binding to the hinge region of kinases. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur can engage in weak interactions with aromatic residues (S-π interactions).

-

GPCR Modulation: In drugs like Ziprasidone, the benzisothiazole moiety mimics the indole ring of serotonin, providing high affinity for 5-HT2A and D2 receptors.

Quantitative Data Summary

| Parameter | Isothiazolinones (Biocides) | Isothiazoles (Drugs) |

| Primary Mechanism | Covalent Modification (Electrophile) | Non-covalent Binding (Ligand) |

| Target Selectivity | Low (Broad-spectrum thiol reactor) | High (Specific pockets, e.g., Kinases) |

| Reactivity | High (Half-life mins/hours with thiols) | Stable (Metabolically robust) |

| Key Interaction | Disulfide bond formation | H-bonding, |

| Example IC50 | ~2-5 µM (Growth Inhibition) | <10 nM (Kinase Inhibition) |

Experimental Protocols

Protocol 1: Thiol-Reactivity Screening (Safety & Mechanism)

Purpose: To determine if a novel isothiazole candidate possesses "biocidal-like" reactivity, which is often a toxicity liability in drug development (sensitization risk).

Methodology:

-

Reagent Prep: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 1 mM stock of reduced Glutathione (GSH) in phosphate buffer (pH 7.4).

-

Incubation: Mix compound and GSH at a 1:10 molar ratio (excess thiol) to simulate physiological conditions. Incubate at 37°C.

-

Monitoring (NMR): Use

-NMR to monitor the disappearance of the isothiazole ring protons and the appearance of ring-opened vinyl protons.-

Validation: A stable drug candidate should show <5% degradation over 24 hours.

-

Positive Control: Methylisothiazolinone (MIT) – rapid disappearance within 60 minutes.

-

-

Monitoring (Ellman's Assay): Alternatively, quantify remaining free thiol using DTNB (Ellman's Reagent) at 412 nm.

-

Calculation: % Reactivity =

.

-

Protocol 2: Kinase Selectivity Workflow

Purpose: To validate the isothiazole scaffold as a competitive inhibitor.

Methodology:

-

Assay Platform: ADP-Glo™ Kinase Assay (Luminescence-based).

-

Reaction Mix:

-

Kinase (e.g., Aurora A, 5 ng/well).

-

Substrate (e.g., Myelin Basic Protein).

-

ATP (at

concentration, typically 10 µM). -

Test Compound (Isothiazole derivative, serial dilution 1 nM – 10 µM).

-

-

Procedure:

-

Incubate Kinase + Compound for 15 min (Equilibrium binding).

-

Add ATP + Substrate; incubate 60 min at RT (Enzymatic reaction).

-

Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

-

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to sigmoidal dose-response curve to extract

. -

Mode of Action Check: To confirm ATP competition, repeat assay at

. If

Strategic Development Workflow

The following decision tree outlines how to navigate the isothiazole scaffold during lead optimization.

Figure 2: Strategic workflow for evaluating isothiazole derivatives in drug discovery.

References

-

Mechanistic Basis of Isothiazolinone Biocides: Williams, T. M. "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 2006. Link

-

Isothiazoles in Medicinal Chemistry: Silva, A., et al. "Recent Advances in the Synthesis and Reactivity of Isothiazoles." Organic & Biomolecular Chemistry, 2019.[3] Link

-

Thiol-Reactivity Protocols: Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Substituted Isothiazoles: A Technical Guide to Synthesis, Reactivity, and Application

Topic: Literature Review on Substituted Isothiazoles: Synthetic Architectures, Medicinal Chemistry, and Industrial Toxicology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

The isothiazole ring (1,2-thiazole) represents a distinct chemical space within the azole family, characterized by the 1,2-relationship between sulfur and nitrogen.[1] Unlike its 1,3-isomer (thiazole), the isothiazole core possesses a unique electron density profile that influences both its metabolic stability and its reactivity profile in late-stage functionalization.

This guide moves beyond basic heterocyclic chemistry to address the critical challenges researchers face:

-

Synthetic Accessibility: Overcoming the historical difficulty of forming the N–S bond.

-

Medicinal Pharmacophores: Leveraging the scaffold for GPCR modulation (e.g., Ziprasidone).

-

Industrial Toxicology: Understanding the electrophilic mechanism of isothiazolinone biocides.

Synthetic Architectures: From Classical to Modern

The construction of the isothiazole nucleus has evolved from harsh oxidative cyclizations to elegant, atom-economic cascades.

Strategic Disconnections

-

Type A (Bond Formation: N–S): The most common route.[1] Involves oxidative closure of

-amino thiones or thioamides. -

Type B (Bond Formation: C–N/C–S): Cycloaddition strategies, often using nitrile sulfides.

-

Type C (Functionalization): Metal-catalyzed cross-coupling of pre-formed halogenated isothiazoles.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of isothiazole construction, contrasting classical oxidative routes with modern metal-catalyzed C-H activation.

Figure 1: Strategic disconnections for Isothiazole synthesis comparing oxidative cyclization and modern cascade annulation.

Detailed Experimental Protocol: Metal-Free "Green" Synthesis

Context: While copper-catalyzed methods are popular, trace metal contamination is a concern in pharmaceutical intermediates. The following protocol utilizes a metal-free, oxidative

Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

Objective: Synthesis of 3-phenyl-5-methylisothiazole-4-carboxylate derivatives.

Reagents & Materials:

-

Substrate:

-ketodithioester or -

Nitrogen Source: Ammonium Acetate (

) (2.0 - 3.0 equiv). -

Solvent: Dimethyl Sulfoxide (DMSO) (Acts as both solvent and mild oxidant).

-

Atmosphere: Open air (Aerobic oxidation).

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

-ketodithioester (1.0 mmol) in DMSO (3.0 mL). -

Add Nitrogen Source: Add

(2.0 mmol) in a single portion. -

Reaction: Heat the mixture to 100 °C in an oil bath. The reaction vessel should remain open to the atmosphere to facilitate oxidative dehydrogenation.

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (eluent: EtOAc/Hexane 1:4) until the starting thioester is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography to afford the target isothiazole.

Self-Validating Check: The formation of the isothiazole ring is confirmed by the disappearance of the S–H/C=S signals in NMR and the appearance of the characteristic aromatic isothiazole carbon signals (

Medicinal Chemistry: The Piperazinyl-Benzoisothiazole Pharmacophore

The isothiazole ring is not merely a linker; it is a critical bioisostere that modulates lipophilicity and metabolic stability.

Case Study: Ziprasidone & Lurasidone

These atypical antipsychotics utilize a benzo[d]isothiazole moiety fused to a piperazine ring.

Mechanism of Action:

-

High Affinity Antagonism: 5-HT

(Serotonin) and D -

Differentiation: Ziprasidone exhibits a higher 5-HT

/D

Quantitative Data: Receptor Affinity Profile ( values)

Table 1: Comparative Binding Affinities (nM) of Isothiazole-based Antipsychotics

| Receptor Target | Ziprasidone ( | Lurasidone ( | Physiological Role |

| 5-HT | 0.42 | 0.5 | Reduces EPS, improves negative symptoms |

| D | 4.8 | 1.7 | Antipsychotic efficacy (positive symptoms) |

| 5-HT | 3.4 (Agonist) | 6.4 (Partial Agonist) | Anxiolytic/Antidepressant effects |

| 5-HT | 1.3 | 415 | Weight gain regulation (Low affinity is better) |

| H | 47 | >1000 | Sedation/Weight gain (Low affinity is better) |

Data aggregated from receptor binding databases and FDA pharmacology reviews.

Industrial Toxicology: Isothiazolinones

While isothiazoles are therapeutic scaffolds, their oxidized derivatives, Isothiazolinones (e.g., Methylisothiazolinone - MIT, Chloromethylisothiazolinone - CMIT), are potent biocides used in cosmetics and industrial water treatment.

Mechanism of Toxicity (Sensitization)

The biological activity—and toxicity—of isothiazolinones stems from their electrophilic nature. They act as potent sensitizers by modifying skin proteins.

The Pathway:

-

Penetration: The lipophilic isothiazolinone penetrates the cell membrane.

-

Nucleophilic Attack: Cellular thiols (e.g., Glutathione, Cysteine residues on proteins) attack the sulfur atom of the N–S bond.

-

Ring Opening: The N–S bond cleaves, forming a mixed disulfide adduct.

-

Consequence: Depletion of glutathione (oxidative stress) and haptenization of proteins (immune response/dermatitis).

Visualization: Biocide Mechanism

The following diagram details the electrophilic ring-opening mechanism responsible for both biocidal efficacy and contact dermatitis.

Figure 2: Mechanism of Action for Isothiazolinone Biocides showing thiol-mediated ring opening.

References

-

Recent Advances in the Synthesis and Reactivity of Isothiazoles. Adv. Synth. Catal. (2019/2025).

-

Synthesis of 3,5-disubstituted/annulated isothiazoles

-ketodithioesters. Org. Lett. (2016). -

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (2020).

-

Ziprasidone: Receptor-binding properties and real-world psychiatric practice. Am. J. Health-Syst. Pharm. (2005).[3]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med. & Analy. Chem. Int. J. (2019).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data of Cyclopropyl-Containing Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclopropyl-Containing Heterocycles in Drug Discovery

The incorporation of a cyclopropyl moiety into heterocyclic scaffolds is a powerful and increasingly utilized strategy in modern medicinal chemistry.[1][2] This small, strained carbocycle is not merely a passive structural element; it actively modulates the physicochemical and pharmacological properties of a molecule.[1] The unique sp2-like hybridization of its carbon-carbon bonds and its rigid, three-dimensional structure can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune electronic properties.[1][3] As such, cyclopropyl-containing heterocycles are integral components of numerous FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas including antivirals, anticoagulants, and oncology agents.[1]

The precise characterization of these complex molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This in-depth technical guide, written from the perspective of a Senior Application Scientist, offers a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible—associated with cyclopropyl-containing heterocycles. We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of the unique spectral signatures that arise from the interplay between the cyclopropyl ring and the heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, and cyclopropyl-containing heterocycles are no exception.[4][5] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of cyclopropyl-containing heterocycles are characterized by several key features:

-

High-Field Chemical Shifts: The most striking feature of cyclopropyl protons is their remarkably upfield chemical shifts, typically appearing in the range of 0.2 to 1.5 ppm.[6][7][8] This shielding is a consequence of the unique electronic structure of the cyclopropane ring, which can sustain a diamagnetic ring current in the presence of an external magnetic field.[3][7] The exact chemical shift is sensitive to the substitution pattern on the cyclopropyl ring and the nature of the attached heterocycle.

-

Complex Spin-Spin Coupling: The protons on a cyclopropyl ring form a complex spin system, giving rise to intricate splitting patterns. The vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons. Generally, cis couplings (³J_cis_) are larger (6-12 Hz) than trans couplings (³J_trans_) (2-9 Hz).[9][10][11] Geminal couplings (²J) are also observed and are typically negative in sign.[9][10] These coupling patterns are invaluable for determining the relative stereochemistry of substituents on the cyclopropyl ring.

-

Influence of the Heterocycle: The electronic nature of the attached heterocycle significantly influences the chemical shifts of the cyclopropyl protons. Electron-withdrawing heterocycles will deshield the adjacent cyclopropyl protons, shifting them downfield. Conversely, electron-donating heterocycles will cause an upfield shift. The anisotropic effect of aromatic heterocycles can also lead to complex shielding and deshielding patterns depending on the orientation of the cyclopropyl ring relative to the heterocycle.[12]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Cyclopropyl Protons Attached to Heterocycles

| Environment | Typical Chemical Shift (δ, ppm) | Notes |

| Unsubstituted Cyclopropyl | 0.22 | Highly shielded. |

| Cyclopropyl attached to N-heterocycle | 0.5 - 2.0 | Deshielded by the electronegative nitrogen. |

| Cyclopropyl attached to O/S-heterocycle | 0.6 - 1.8 | Deshielding effect is generally less than nitrogen. |

| Cyclopropyl attached to aromatic heterocycle | 0.8 - 2.5 | Subject to anisotropic effects of the aromatic ring. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra of cyclopropyl-containing heterocycles also exhibit characteristic features:

-

Upfield Carbon Signals: Similar to the protons, the carbon atoms of the cyclopropyl ring are also highly shielded and appear at unusually high field in the ¹³C NMR spectrum, typically between -5 and 20 ppm.[13][14][15][16] The carbon attached directly to the heterocycle will be the most deshielded of the cyclopropyl carbons.

-

Substituent Effects: The chemical shifts of the cyclopropyl carbons are sensitive to the electronic effects of both the substituents on the cyclopropyl ring and the attached heterocycle.[13][16][17] Electronegative substituents and electron-withdrawing heterocycles will cause a downfield shift of the carbon signals.[17]

-

One-Bond C-H Coupling Constants (¹J_CH_): The ¹J_CH_ values for cyclopropyl carbons are typically around 160 Hz, which is higher than that for acyclic alkanes (around 125 Hz).[18] This reflects the increased s-character of the C-H bonds in the strained ring system.[3][18]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Cyclopropyl Carbons in Heterocyclic Systems

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |

| Unsubstituted Cyclopropyl | -2.8 | Exceptionally shielded.[14] |

| C attached to Heterocycle | 10 - 30 | Deshielded relative to other cyclopropyl carbons. |

| CH₂ of Cyclopropyl Ring | 5 - 15 | Shielded, but influenced by substituents. |

Advanced NMR Techniques

For complex structures, one-dimensional NMR spectra can be insufficient for complete structural assignment. In these cases, a suite of two-dimensional NMR experiments is indispensable:[4][5][19]

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, revealing which protons are coupled to each other. This is crucial for tracing out the spin systems within the cyclopropyl ring and the heterocycle.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the cyclopropyl ring and the heterocycle.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclopropyl-containing heterocycle in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20] Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[20]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.[15]

-

2D NMR Acquisition: If necessary, acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm).[21]

Caption: NMR Experimental Workflow for Cyclopropyl-Containing Heterocycles.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.[22] For cyclopropyl-containing heterocycles, the following absorption bands are of particular interest:

-

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit characteristic stretching vibrations at approximately 3100-3000 cm⁻¹.[20][23][24] This is at a slightly higher frequency than the C-H stretches of alkanes (below 3000 cm⁻¹) and is a useful diagnostic for the presence of a cyclopropyl ring.[22]

-

Cyclopropane Ring "Breathing" Modes: The cyclopropane ring itself undergoes symmetric and asymmetric stretching vibrations, often referred to as "breathing" modes. These typically appear in the fingerprint region of the spectrum, around 1020-1000 cm⁻¹.[24]

-

Heterocycle-Specific Bands: The IR spectrum will also be dominated by the characteristic absorption bands of the heterocyclic ring. For example, a pyridine-containing molecule will show C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Amide-containing heterocycles will exhibit a strong C=O stretch around 1650 cm⁻¹.[25]

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Cyclopropyl C-H Stretch | 3100 - 3000 | Medium |

| Alkyl C-H Stretch | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C/C=N Stretch (Aromatic Heterocycle) | 1600 - 1450 | Medium to Weak |

| Cyclopropyl Ring Deformation | 1020 - 1000 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[26] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[27]

-

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass of the intact molecule after it has lost one electron.[26] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula.

-

Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring is prone to fragmentation upon electron ionization.[28] A common fragmentation pathway involves the loss of a hydrogen atom to form a stable cyclopropyl cation or rearrangement to an allyl cation.[28] The loss of ethylene (C₂H₄) is another characteristic fragmentation pathway.[28]

-

Fragmentation of the Heterocycle: The fragmentation pattern will also be heavily influenced by the nature of the heterocycle. Aromatic heterocycles are generally more stable and may show a more prominent molecular ion peak.[29] The fragmentation of the heterocycle will follow established pathways, such as alpha-cleavage adjacent to the heteroatom.

Caption: General Fragmentation Pathways in Mass Spectrometry.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[30] For cyclopropyl-containing heterocycles, the UV-Vis spectrum is primarily dictated by the chromophores present in the heterocyclic ring.

-

π → π* and n → π* Transitions: Aromatic and unsaturated heterocycles will exhibit characteristic π → π* and n → π* transitions.[31] The position and intensity of these absorption bands are sensitive to the substitution pattern on the heterocycle and the solvent.

-

Influence of the Cyclopropyl Group: The cyclopropyl group itself does not have strong absorptions in the UV-Vis region. However, it can influence the electronic transitions of the heterocycle through electronic interactions.[31][32] For example, conjugation between the cyclopropyl ring and an adjacent π-system can lead to a red shift (a shift to longer wavelengths) of the absorption maximum.

The Synergy of a Multi-Technique Approach and the Role of Computational Chemistry

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of cyclopropyl-containing heterocycles requires a synergistic approach. The data from NMR, IR, MS, and UV-Vis should be considered in concert to build a complete picture of the molecule's structure.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting spectroscopic properties.[33][34][35][36][37] DFT calculations can be used to predict NMR chemical shifts and coupling constants, which can be invaluable for assigning complex spectra and resolving structural ambiguities.[18][33][35][38][39]

Conclusion

The spectroscopic characterization of cyclopropyl-containing heterocycles is a multifaceted endeavor that requires a deep understanding of the unique spectral signatures of both the cyclopropyl ring and the heterocyclic system. This guide has provided a comprehensive overview of the key spectroscopic techniques and their application to this important class of molecules. By leveraging a multi-technique approach, coupled with the power of computational chemistry, researchers can confidently and accurately elucidate the structures of these complex and medicinally relevant compounds, thereby accelerating the drug discovery and development process.

References

- Amanote Research. (n.d.). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons Inp-Substituted(cis- Andtrans-2-Chlorocyclopropyl)benzenes.

- ACS Publications. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring1.

- ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table.

- Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- ResearchGate. (n.d.). UV/Vis data and proposed mechanism of cyclopropane fragmentation:.

- (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

- Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- RSC Publishing. (2025, October 21). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh 3.

- ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (2025, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- The Journal of Physical Chemistry A. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations.

- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.

- (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.

- (n.d.). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts.

- Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.

- ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- (n.d.). 13 Carbon NMR.

- (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- (n.d.). Table of Characteristic IR Absorptions.

- Taylor & Francis. (2022, October 21). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- PMC. (2014, November 3). The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- (2023, May 13). nuclear magnetic resonance - spectroscopy.

- Benchchem. (n.d.). Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide.

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ....

- Comptes Rendus de l'Académie des Sciences. (n.d.). Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine.

- ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)....

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- ResearchGate. (2025, August 10). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF.

- ResearchGate. (2014, January 29). What is the best DFT functional to perform NMR calculations in Gaussian?.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- RSC Advances (RSC Publishing). (n.d.). Heterocycles from cyclopropenones.

- PMC. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.

- ResearchGate. (2025, October 30). (PDF) Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures.

- MDPI. (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles.

- Frontiers. (2023, April 25). Editorial: Emerging heterocycles as bioactive compounds.

- ACS Publications. (2022, September 9). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades | Journal of the American Chemical Society.

- The University of Liverpool Repository. (2022, September 8). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades.

- ResearchGate. (2023, March 18). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity.

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. (PDF) Substituent Effects on the Carbon-13 NMR Chemical [research.amanote.com]

- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13Carbon NMR [chem.ch.huji.ac.il]

- 16. chem.uoi.gr [chem.uoi.gr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. pubs.acs.org [pubs.acs.org]

- 24. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. elearning.uniroma1.it [elearning.uniroma1.it]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh 3 : direct access to α-cyclopropyl tertiary alkylamines - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06039G [pubs.rsc.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 35. mdpi.com [mdpi.com]